3-Fluoro-3-nitrooxétane

Vue d'ensemble

Description

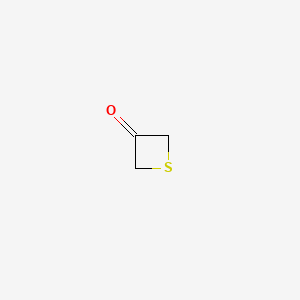

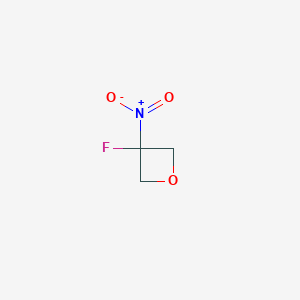

3-Fluoro-3-nitrooxetane is a chemical compound with the molecular formula C3H4FNO3 . It is a subject of interest in various fields due to its unique properties .

Synthesis Analysis

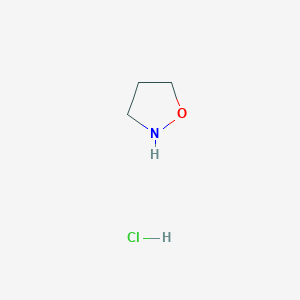

3-Fluoro-3-nitrooxetane is prepared by a method which comprises reacting fluoro-2-nitro propanediol with trifluoro methane sulfonic anhydride . Other synthetic routes have also been explored, such as the sequential MacMillan organocatalytic asymmetric α-fluorination protocol for aldehydes and then reductive amination .Molecular Structure Analysis

The molecular structure of 3-Fluoro-3-nitrooxetane has been studied using various techniques. For instance, 19F-centred NMR analysis has been used to elucidate the structure of fluorinated compounds .Chemical Reactions Analysis

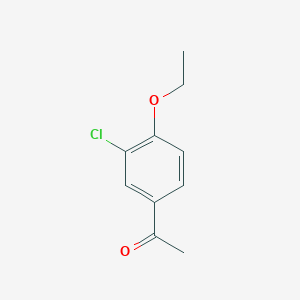

The chemical reactions involving 3-Fluoro-3-nitrooxetane are complex and diverse. For instance, the nitro group and fluorine atom in 1,3-dinitrobenzene and 1-fluoro-3-nitrobenzene can be replaced by phenols in the presence of potassium carbonate .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-3-nitrooxetane have been analyzed using various methods. For instance, its density, melting point, boiling point, and molecular weight have been studied .Applications De Recherche Scientifique

3-Fluoro-3-nitrooxétane : Analyse complète des applications de recherche scientifique :

Explosifs et liants de propergol

Le this compound sert de précurseur pour les polyéthers contenant du nitro, qui sont utilisés dans le développement d'explosifs et de liants de propergol. La polymérisation d'oxétanes comme le this compound conduit à des matériaux à haute teneur énergétique adaptés à ces applications .

Synthèse de composés énergétiques

Ce composé a été synthétisé et polymérisé dans le cadre de recherches sur les composés énergétiques. Les efforts comprennent des tentatives de création de 3,3-dinitro-oxétane, ce qui indique le rôle du this compound dans l'exploration de nouveaux matériaux énergétiques .

Safety and Hazards

Orientations Futures

The future directions for the study of 3-Fluoro-3-nitrooxetane are vast. For instance, BOC Sciences, a world-leading provider of special chemicals, offers this compound for research purposes . Furthermore, new synthetic routes to this compound are being explored, which could lead to the development of new bioactive materials and healthcare products .

Propriétés

IUPAC Name |

3-fluoro-3-nitrooxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4FNO3/c4-3(5(6)7)1-8-2-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZHGYABOZIKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)([N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506788 | |

| Record name | 3-Fluoro-3-nitrooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70187-44-9 | |

| Record name | 3-Fluoro-3-nitrooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

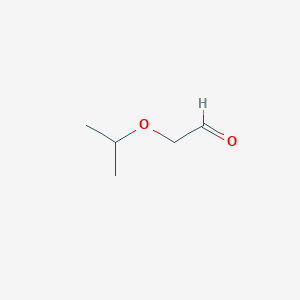

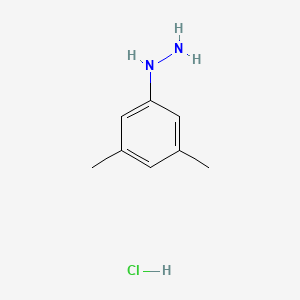

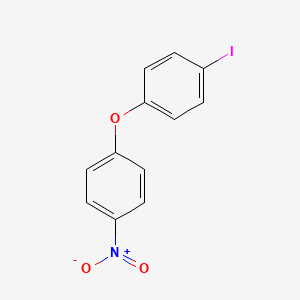

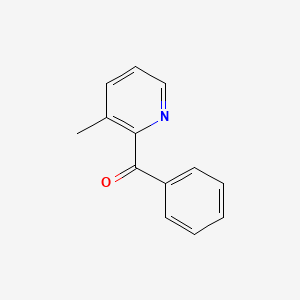

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

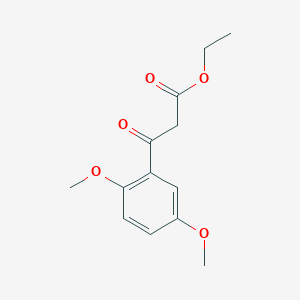

Feasible Synthetic Routes

Q1: What is the synthetic route to obtain 3-fluoro-3-nitrooxetane, and what challenges does it present?

A1: The synthesis of 3-fluoro-3-nitrooxetane is described in the paper "Reactions of 2-fluoro-2-nitro-1,3-propanediol. Trifluoromethanesulfonates and 3-fluoro-3-nitrooxetane" []. While the paper doesn't delve into specific challenges, it highlights the use of 2-fluoro-3-hydroxy-2-nitro-1-propyl triflate reacting with pyridine to produce the final product. The use of triflates and pyridine suggests the reaction might require anhydrous conditions and careful handling due to their reactivity. Further research would be needed to explore potential challenges like yield optimization, byproduct formation, and safety considerations associated with using these reagents.

Q2: What are the potential applications of 3-fluoro-3-nitrooxetane based on its chemical structure?

A2: The paper "High Energy Halogen Chemistry" [] explores the broader context of incorporating fluoro and nitro groups into organosilanes and polysiloxanes. Although it doesn't directly address 3-fluoro-3-nitrooxetane's applications, the presence of both fluorine and a nitro group on a strained four-membered oxetane ring suggests potential use in energetic materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.